5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Description
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as this compound, is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum .
Mode of Action
This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to increased levels of cGMP in the corpus cavernosum . This results in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The inhibition of PDE5 leads to an accumulation of cGMP in the corpus cavernosum . This accumulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscle tissue and dilation of blood vessels . The end result is improved blood flow, particularly in the penile region .
Pharmacokinetics
The metabolism of these compounds often involves hepatic enzymes, and excretion is typically via the renal route .
Result of Action
The primary result of the action of this compound is the facilitation of erectile function . By enhancing the effects of nitric oxide and inhibiting PDE5, it promotes the relaxation of smooth muscle tissue and dilation of blood vessels in the penis, thereby facilitating erectile function .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .
Properties
IUPAC Name |
4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKRSPLTDMENL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611627 |
Source
|
Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-31-3 |
Source
|
Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.